P2Y₆ Receptor Antagonism: 4-Fluorophenyl Derivative vs. In-Class and C2-Functionalized Analogs
4-N-(4-fluorophenyl)-5-nitropyrimidine-4,6-diamine exhibited antagonist activity at the human P2Y₆ purinergic receptor with an IC₅₀ of 4.0 µM, assessed by inhibition of UDP-induced intracellular calcium mobilization in human 1321N1 astrocytoma cells [1]. This provides a quantitative functional baseline for the unsubstituted C2 core. In contrast, a closely related 2,4-diamino-5-nitropyrimidine analog bearing a 2-arylalkylamino substituent (BDBM50420845 / CHEMBL2086680) demonstrated substantially higher affinity, with an IC₅₀ of 10 nM in a radioligand displacement assay at the human GPR119 receptor [2]. This ~400-fold difference in potency between the unsubstituted C2 compound and a C2-functionalized congener confirms that the C2 position is the critical potency handle.
| Evidence Dimension | Receptor antagonism / binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 4.0 µM (P2Y₆, calcium mobilization assay) |
| Comparator Or Baseline | C2-arylalkylamino-substituted 5-nitropyrimidine analog: IC₅₀ = 10 nM (GPR119, radioligand displacement) |
| Quantified Difference | ~400-fold difference in measured IC₅₀ (target compound less potent at P2Y₆ vs. C2-substituted analog at GPR119) |
| Conditions | Target compound: human P2Y₆ expressed in 1321N1 cells, calcium flux; Comparator: human GPR119, radioligand binding (different assay formats—cross-target comparison) |
Why This Matters
For procurement decisions, this compound is the correct choice when an unsubstituted C2 scaffold is required as a synthetic intermediate for parallel library synthesis, rather than a pre-optimized, potent lead compound.
- [1] BindingDB. BDBM50569548 (CHEMBL4875858). Affinity Data: IC₅₀ = 4.00E+3 nM. Assay Description: Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells assessed as inhibition of UDP-induced intracellular calcium mobilization. View Source
- [2] BindingDB. BDBM50420845 (CHEMBL2086680). Affinity Data: IC₅₀ = 10 nM. Assay Description: Displacement of [³H]-N-(2-fluoro-4-methylsulfonyl-phenyl)-6-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidyl]-5-nitro-pyrimidin-4-amine from human GPR119. View Source
